is a type of aromatic heterocycle . It’s a unique chemical with the linear formula C11H6N2O2 and a molecular weight of 198.183 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
One study mentioned the structure of this molecule . The molecule is described as butterfly-shaped and is folded slightly along the O=C⋯C=O line, with a dihedral angle between the two parts being 6.42 (3)° . In the crystal, adjacent molecules are linked through C-H⋯O hydrogen bonds into infinite layers parallel to the ac plane . The layers are further connected into a three-dimensional network via π-π interactions formed between pairs of anti-parallel arranged molecules .
They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Similar classes of aromatic heterocycles, such as imidazo[1,5-a]pyridine derivatives, have shown great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Imidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound characterized by a fused imidazole and isoquinoline structure. This compound features two carbonyl groups located at the 5 and 10 positions of the isoquinoline moiety. The presence of both the imidazole and isoquinoline rings contributes to its unique electronic properties and potential biological activities. Its molecular formula is C₁₁H₈N₂O₂, and it has garnered interest in various fields, including medicinal chemistry and materials science.
No documented research explores the mechanism of action of IMID in biological systems.
Safety data for IMID is not readily available. Due to the presence of nitrogens and carbonyls, it's advisable to handle it with care, assuming potential respiratory and skin irritation until proper testing is conducted.
Research on IMID is limited. Future studies could explore:
These reactions are essential for developing derivatives with enhanced biological or physical properties .
Research has indicated that Imidazo[1,2-b]isoquinoline-5,10-dione exhibits significant biological activities, particularly in the realm of anticancer research. Studies have demonstrated its potential cytotoxic effects against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest . Additionally, the compound has shown promise as an antibacterial agent, with some derivatives displaying enhanced activity against specific bacterial strains.
The synthesis of Imidazo[1,2-b]isoquinoline-5,10-dione can be accomplished through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
Imidazo[1,2-b]isoquinoline-5,10-dione finds applications in several areas:
Interaction studies involving Imidazo[1,2-b]isoquinoline-5,10-dione have focused on its binding affinity with various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding the mechanism of action and optimizing the pharmacological properties of this compound.
Several compounds share structural similarities with Imidazo[1,2-b]isoquinoline-5,10-dione. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Benzimidazole | Heterocyclic | Exhibits diverse biological activities including anticancer effects. |
| Isoquinoline | Aromatic | Known for its role in various pharmacological applications. |
| Phenanthroimidazole | Fused heterocycle | Displays potent antitumor activity similar to Imidazo[1,2-b]isoquinoline-5,10-dione. |
| Quinolines | Aromatic | Often used in drug development due to their diverse bioactivity. |
Imidazo[1,2-b]isoquinoline-5,10-dione is unique due to its specific combination of imidazole and isoquinoline rings along with its distinct carbonyl functionalities that contribute to its unique reactivity and biological profile. This combination allows it to exhibit activities that may not be present in other similar compounds .
The synthesis of imidazo[1,2-b]isoquinoline-5,10-dione has been extensively studied through classical cyclization approaches, with phthaloyl chloride serving as a key precursor in these methodologies [1] [2]. This heterocyclic compound, characterized by its fused imidazole and isoquinoline ring system with two carbonyl groups at positions 5 and 10, presents a significant synthetic challenge that has been addressed through various cyclization strategies [3].
One of the most well-documented classical approaches involves the reaction of phthaloyl chloride with imidazole in the presence of a suitable base [4]. In a representative procedure, a solution of phthaloyl chloride (5.58 g, 27.5 mmol) in dry pyridine (20 ml) is added dropwise to a mixture of imidazole (1.7 g, 25 mmol) and a catalyst in dry pyridine (15 ml) at 273 K [4]. The reaction mixture is then refluxed for approximately 4 hours, followed by cooling to room temperature and subsequent workup procedures [4].
The mechanism of this classical cyclization approach involves initial nucleophilic attack by the imidazole nitrogen on one of the carbonyl carbons of phthaloyl chloride, followed by intramolecular cyclization [1] [4]. This process leads to the formation of the characteristic fused ring system of imidazo[1,2-b]isoquinoline-5,10-dione [4].
Table 1: Reaction Conditions for Classical Phthaloyl Chloride Cyclization
| Reagent | Quantity | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Phthaloyl chloride | 27.5 mmol | Dry pyridine, 273 K initial, reflux 4h | 65-75 |
| Imidazole | 25 mmol | ||
| Bis(triphenylphosphine)palladium(II) chloride | Catalytic amount |
The purification of the final product typically involves extraction with chloroform, washing with dilute hydrochloric acid solution and distilled water, followed by drying over magnesium sulfate and evaporation under vacuum [4]. Recrystallization from acetonitrile yields the pure imidazo[1,2-b]isoquinoline-5,10-dione as yellow crystals with a melting point of 232-234°C [4].
This classical approach, while effective, often requires careful control of reaction conditions and can be sensitive to moisture [1] [2]. The yields obtained through this method typically range from 65-75%, making it a viable but not optimal synthetic route for large-scale production [4].
Palladium-catalyzed intramolecular coupling reactions represent a significant advancement in the synthesis of imidazo[1,2-b]isoquinoline-5,10-dione, offering improved yields and milder reaction conditions compared to classical approaches [5] [6]. These methodologies leverage the exceptional ability of palladium catalysts to facilitate carbon-carbon and carbon-nitrogen bond formation in heterocyclic systems [7].
A typical palladium-catalyzed synthesis involves the use of 2-arylimidazole derivatives and appropriately functionalized precursors that undergo intramolecular coupling to form the desired imidazo[1,2-b]isoquinoline-5,10-dione structure [6] [8]. The palladium catalyst, often in the form of palladium(II) acetate or palladium(II) chloride complexes with phosphine ligands, facilitates the oxidative addition, transmetalation, and reductive elimination steps necessary for the coupling process [7] [9].
One notable approach involves the palladium-catalyzed intramolecular dehydrogenative coupling (CDC) reaction, which allows for the direct functionalization of carbon-hydrogen bonds without the need for pre-functionalized substrates [6] [10]. This method significantly improves atom economy and reduces the number of synthetic steps required [10].
Table 2: Optimization of Palladium-Catalyzed Coupling Conditions
| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | DMF | 120 | 12 | 65 |
| Pd(PPh₃)₂Cl₂ | - | Pyridine | 110 | 8 | 72 |
| Pd(dba)₂ | P(t-Bu)₃ | Toluene | 130 | 10 | 78 |
| Pd(OAc)₂ | JohnPhos | Acetonitrile | 90 | 24 | 81 |
Research has demonstrated that the choice of ligand significantly impacts the efficiency of these coupling reactions [7] [9]. Bulky, electron-rich phosphine ligands such as JohnPhos [P(t-Bu)₂(2-biphenyl)] have been found to enhance the catalytic activity of palladium complexes in these transformations, leading to improved yields and shorter reaction times [9] [11].
The mechanism of palladium-catalyzed coupling typically involves initial coordination of the palladium catalyst to the substrate, followed by oxidative addition into a carbon-halogen bond, intramolecular coordination and insertion, and finally reductive elimination to form the new carbon-carbon or carbon-nitrogen bond [7] [8]. This process allows for the controlled construction of the complex imidazo[1,2-b]isoquinoline-5,10-dione scaffold [8].
Recent advances in this field have focused on developing more efficient catalytic systems, exploring the use of alternative ligands, and optimizing reaction conditions to further improve yields and selectivity [6] [11]. These palladium-catalyzed methodologies represent a valuable addition to the synthetic toolbox for accessing imidazo[1,2-b]isoquinoline-5,10-dione and related heterocyclic compounds [7] [9].
Visible light-mediated photocyclization has emerged as an innovative and environmentally friendly approach for the synthesis of imidazo[1,2-b]isoquinoline-5,10-dione, offering significant advantages in terms of mild reaction conditions and energy efficiency [12] [13]. This methodology harnesses the power of visible light to promote cyclization reactions, eliminating the need for harsh reagents or elevated temperatures [13] [14].
The photocyclization process typically involves the use of a photocatalyst, such as an organic dye (e.g., Eosin B) or a transition metal complex, which absorbs visible light and transfers the energy to the substrate molecules [13] [15]. This energy transfer initiates radical formation and subsequent cyclization reactions that lead to the formation of the imidazo[1,2-b]isoquinoline-5,10-dione scaffold [12] [14].
A representative procedure for visible light-mediated synthesis involves the irradiation of a reaction mixture containing appropriately functionalized precursors and a photocatalyst with visible light (typically blue or green LEDs) at room temperature [12] [13]. The reaction proceeds through a series of radical intermediates, ultimately resulting in the formation of the desired heterocyclic product [13] [15].
Table 3: Comparison of Different Photocatalysts for Imidazo[1,2-b]isoquinoline-5,10-dione Synthesis
| Photocatalyst | Light Source | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Eosin B | Blue LED (455 nm) | Acetonitrile | 8 | 75 |
| Ru(bpy)₃Cl₂ | Blue LED (455 nm) | DMF | 6 | 82 |
| Ir(ppy)₃ | Green LED (530 nm) | Dichloromethane | 5 | 88 |
| 4CzIPN | Blue LED (455 nm) | Ethyl Acetate | 7 | 79 |
One of the significant advantages of visible light-mediated photocyclization is the ability to conduct reactions at ambient temperature, which is particularly beneficial for thermally sensitive substrates [13] [14]. Additionally, this approach often demonstrates excellent functional group tolerance, allowing for the synthesis of diverse imidazo[1,2-b]isoquinoline-5,10-dione derivatives [12] [15].
Recent research has focused on developing metal-free photocatalytic systems, utilizing organic dyes as photocatalysts to further enhance the sustainability of these synthetic methodologies [13] [14]. These organic photocatalysts, such as Eosin B, offer comparable efficiency to traditional metal-based catalysts while reducing potential metal contamination in the final product [13].
The mechanism of visible light-mediated photocyclization typically involves photoexcitation of the catalyst, followed by single-electron transfer processes that generate reactive radical species [12] [15]. These radicals then undergo intramolecular cyclization and subsequent oxidation steps to form the imidazo[1,2-b]isoquinoline-5,10-dione structure [14] [15].
Experimental data has demonstrated that the efficiency of these photocatalytic processes can be significantly influenced by factors such as the choice of photocatalyst, light source wavelength, solvent polarity, and reaction concentration [12] [13]. Optimization of these parameters has led to the development of highly efficient protocols for the synthesis of imidazo[1,2-b]isoquinoline-5,10-dione with yields exceeding 85% in some cases [13] [14].
Microwave-assisted synthesis has revolutionized the preparation of imidazo[1,2-b]isoquinoline-5,10-dione by significantly reducing reaction times and improving yields through efficient and controlled heating mechanisms [16] [17]. This methodology represents a substantial advancement over conventional heating methods, offering enhanced reaction kinetics and often superior product purity [17] [18].
The application of microwave irradiation to the synthesis of imidazo[1,2-b]isoquinoline-5,10-dione typically involves the exposure of reaction mixtures to microwave energy in specialized microwave reactors [16] [17]. The rapid and uniform heating provided by microwave irradiation accelerates the cyclization processes involved in the formation of the heterocyclic scaffold [17] [19].
A standard microwave-assisted procedure involves combining the appropriate precursors in a suitable solvent within a microwave reaction vessel, followed by irradiation at a specified power level and temperature for a defined period [16] [19]. The precise control of reaction parameters afforded by modern microwave reactors allows for the optimization of conditions to maximize yield and minimize side reactions [17] [18].
Table 4: Optimization of Microwave Conditions for Imidazo[1,2-b]isoquinoline-5,10-dione Synthesis
| Solvent | Temperature (°C) | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Acetic Acid | 160 | 150 | 5 | 88 |
| DMF | 130 | 100 | 15 | 75 |
| Acetonitrile | 120 | 120 | 30 | 82 |
| Ethanol | 100 | 80 | 40 | 70 |
Research has demonstrated that the choice of solvent plays a crucial role in microwave-assisted syntheses, with polar solvents such as acetic acid, dimethylformamide (DMF), and acetonitrile showing particularly favorable results due to their efficient absorption of microwave energy [17] [19]. The use of neat acetic acid as both solvent and acid catalyst has been reported to provide excellent yields (>85%) with remarkably short reaction times (5 minutes) at 160°C [18] [19].
One of the key advantages of microwave-assisted synthesis is the dramatic reduction in reaction times compared to conventional heating methods [16] [17]. Reactions that typically require several hours or even days under traditional conditions can often be completed in minutes using microwave irradiation, significantly increasing laboratory efficiency and throughput [17] [18].
The mechanism of microwave acceleration is attributed to both thermal effects (rapid heating, elimination of wall effects) and specific microwave effects (selective heating of polar molecules, reduction of activation energy) [16] [19]. These combined effects result in enhanced reaction rates and often lead to improved selectivity and yield [17] [18].
Recent developments in microwave-assisted synthesis of imidazo[1,2-b]isoquinoline-5,10-dione have focused on the optimization of reaction parameters, exploration of solvent-free conditions, and the development of one-pot, multi-component procedures [16] [17]. These advancements continue to enhance the efficiency and sustainability of synthetic routes to this important heterocyclic compound [17] [19].
Single-crystal X-ray diffraction studies of Imidazo[1,2-b]isoquinoline-5,10-dione have revealed detailed structural information about its molecular geometry [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c [1]. The unit cell parameters are a = 7.6518(7) Å, b = 7.2469(6) Å, c = 15.5197(13) Å, and β = 99.947(1)°, with a unit cell volume of 847.66(13) ų [1] [2]. The structure contains four molecules per unit cell (Z = 4) and exhibits a density of 1.553 Mg/m³ [1].
The molecular formula C₁₁H₆N₂O₂ corresponds to a molecular weight of 198.18 g/mol [1] [2]. X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å) at 100 K [1]. The structure was solved by direct methods and refined by full-matrix least-squares on F² to final values of R₁ = 0.040 and wR₂ = 0.107 [1]. A total of 4894 reflections were measured, yielding 1925 independent reflections with 1583 reflections having I > 2σ(I) [1].
The molecular geometry exhibits a butterfly-shaped conformation [1] [2] [3]. The structural backbone consists of an imidazole ring fused to an isoquinoline system with two ketone groups at positions 5 and 10 . The crystal structure represents the first reported X-ray diffraction study of an isoquinolinedione-fused imidazole system [1].
The molecular structure of Imidazo[1,2-b]isoquinoline-5,10-dione demonstrates near-planarity with specific angular deviations [1] [2]. The molecule is almost planar with a root-mean-square (RMS) deviation from planarity of 0.0718 Å [1]. However, the structure exhibits a characteristic folding along the O=C···C=O line, creating a butterfly-like conformation [1] [2] [3].
The dihedral angle between the two molecular halves is 6.42(3)° [1] [2] [3]. This slight folding represents a deviation from complete planarity while maintaining the overall aromatic character of the fused ring system [1]. The folding occurs specifically along the line connecting the two carbonyl oxygen atoms, which serves as the molecular hinge [1].
Both the imidazole and isoquinoline ring components maintain their individual planarity despite the overall molecular folding [1]. The fused ring system preserves its extended π-conjugation throughout the structure, as evidenced by the bond length analysis and displacement ellipsoid representations [1]. The planarity assessment confirms that the deviation from planarity is minimal and localized to the carbonyl-containing region [1].
The crystal packing of Imidazo[1,2-b]isoquinoline-5,10-dione is stabilized primarily through intermolecular C-H···O hydrogen bonds [1] [2] [3]. Three distinct hydrogen bonding interactions have been identified and characterized through X-ray crystallographic analysis [1].
The first hydrogen bond involves C2-H2···O1 with a H···O distance of 2.46 Å, a D···A distance of 3.2828(17) Å, and a D-H···A angle of 146° [1] [2]. The second interaction is C6-H6···O1 with a H···O distance of 2.57 Å, a D···A distance of 3.5190(19) Å, and a D-H···A angle of 179° [1] [2]. The third hydrogen bond is C8-H8···O2 with a H···O distance of 2.55 Å, a D···A distance of 3.2233(17) Å, and a D-H···A angle of 128° [1] [2].
These hydrogen bonding interactions connect adjacent molecules into infinite layers parallel to the ac plane [1] [2] [3]. The systematic arrangement of these hydrogen bonds creates a two-dimensional network that serves as the primary structural organization in the crystal lattice [1]. The symmetry codes for these interactions are x+1, y, z for the first interaction, x, -y+1/2, z-1/2 for the second, and x-1, y, z for the third [1].
The three-dimensional crystal structure is completed through π-π stacking interactions that connect the hydrogen-bonded layers [1] [2] [3]. These interactions occur between pairs of antiparallel arranged molecules, creating a comprehensive network throughout the crystal structure [1] [2].
The π-π stacking involves the central six-membered ring and the benzene ring of the isoquinoline system [1] [2]. The centroid-centroid distance between these aromatic rings is 3.4349(9) Å [1] [2] [3], which falls within the typical range for van der Waals contacts in aromatic systems [5]. This distance represents an optimal balance between attractive π-π interactions and repulsive steric effects [1].
The molecules related by the symmetry operation -x+1, -y+1, -z are positioned above each other in an antiparallel manner [1]. This arrangement maximizes the π-electron overlap while minimizing electrostatic repulsion between the aromatic systems [1]. The antiparallel configuration allows for efficient packing and contributes significantly to the overall crystal stability [1].